Dimethyl benzylphosphonate

Descripción general

Descripción

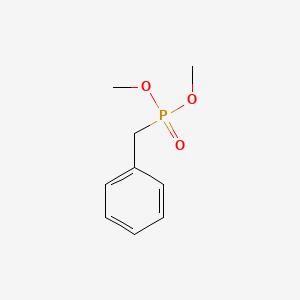

Dimethyl benzylphosphonate is an organophosphorus compound characterized by the presence of a benzyl group attached to a phosphonate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyl benzylphosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction typically uses palladium acetate as the palladium source and Xantphos as the supporting ligand . The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and minimal by-products.

Análisis De Reacciones Químicas

Condensation with Dialkyl Phosphites

Dimethyl α-hydroxy-benzylphosphonate reacts with dimethyl phosphite under reflux in toluene, forming phosphorylated α-hydroxy derivatives (e.g., 7a and 8a ) via a 6-membered transition state involving methanol. This autocatalytic process is initiated by trace water, with the reaction completing in 24 hours at 110°C .

Mechanistic Insights

-

Step 1 : The hydroxy group of α-hydroxyphosphonate attacks the phosphorus atom of the trivalent tautomer (MeO)₂POH.

-

Step 2 : Methanol facilitates proton transfer, stabilizing the transition state (ΔG = 136.4 kJ/mol) .

-

Product : A 25:75 mixture of 7a (dimethyl α-methoxyphosphoryloxy-benzylphosphonate) and 8a (hydrolyzed derivative) forms due to partial hydrolysis .

Substituent Effects on Reactivity

| Substituent (Position) | Electron Effect | Conversion Efficiency |

|---|---|---|

| 4-Methyl (EDG) | Decreased | Moderate |

| 4-Cl, 4-CF₃, 4-NO₂ (EWG) | Increased | High |

Electron-withdrawing groups enhance the hydroxy group's deprotonation ability, accelerating the reaction .

Acylation and Sulfonation Reactions

Dimethyl benzylphosphonate derivatives undergo efficient acylation and sulfonation at the α-hydroxy group:

Acylation with Acyl Chlorides

-

Conditions : Triethylamine catalyst, reflux in acetone.

-

Outcome : Yields of 78–99% for acylated products (e.g., acetylated derivatives) .

Mesylation/Tosylation

-

Reagents : Methanesulfonyl chloride (MsCl) or toluenesulfonyl chloride (TsCl).

-

Procedure : Reacted at 0°C in dichloromethane with triethylamine .

-

Product Stability : Mesylates with electron-donating groups (e.g., 4-OMe) are stable, while those with electron-withdrawing groups undergo substitution .

Thermodynamic Data for Mesylate Stability

| Compound | Substituent | ΔG (kJ/mol) | Stability |

|---|---|---|---|

| 5a | H | +49.1 | Stable |

| 5g | 4-OMe | -9.0 | Unstable |

Michaelis-Arbuzov Reactions

Dimethyl α-mesyloxy-benzylphosphonate participates in Arbuzov reactions with triethyl phosphite to yield bisphosphonates:

Reaction Conditions

Representative Outcomes

| Starting Material | Product (Bisphosphonate) | Yield (%) |

|---|---|---|

| 5a (H) | 18a | 80 |

| 5d (4-Me) | 18d | 76 |

The reaction proceeds via nucleophilic substitution at phosphorus, with competing hydrolysis forming diethyl phosphite .

Alkoxy Group Substitution

-

Reagents : Alcohols (e.g., ethanol, butanol) under microwave irradiation.

-

Conditions : 135–150°C, 2.5–4.5 hours.

-

Outcome : Quantitative conversion to α-alkoxyphosphonates (e.g., 14a ) .

Chlorination

-

Reagent : HCl in benzene.

-

Mechanism : Sₙ1 pathway via carbocation intermediates.

-

Example : Mesylate 5g converts to chlorophosphonate 9g (ΔG = -14.1 kJ/mol) .

Hydrophosphonylation

While not directly studied for this compound, analogous diethyl derivatives undergo hydrophosphonylation:

-

Abramov Reaction : Adds to aldehydes forming α-hydroxyphosphonates .

-

Pudovik Reaction : Adds to imines yielding aminophosphonates .

Spectroscopic Characterization

Key NMR data for this compound derivatives:

| Compound | ³¹P NMR (δ, ppm) | ¹H NMR (δ, ppm) |

|---|---|---|

| 7a | 21.8 | 7.39–7.34 (m, 3H), 5.03 (d, 1H) |

| 8a | 18.2 | 7.32–7.28 (m, 3H), 4.98 (s, 1H) |

Aplicaciones Científicas De Investigación

Organic Synthesis

Dimethyl benzylphosphonate serves as a crucial reagent in organic synthesis. It is utilized in the formation of new compounds, particularly in the preparation of phosphonates and related derivatives. The compound can undergo oxidative dephosphorylation to yield symmetrical trans-stilbenes, showcasing its utility in creating complex organic molecules under mild conditions .

Key Reactions:

- Oxidative Dephosphorylation: this compound reacts with dioxygen to produce trans-stilbenes efficiently, demonstrating high selectivity and functional group tolerance .

- Palladium-Catalyzed Cross-Coupling: It is involved in palladium-catalyzed reactions that facilitate the synthesis of various arylphosphonates and other derivatives .

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives against pathogenic strains of Escherichia coli. Research indicates that these compounds exhibit significant cytotoxic effects, making them potential substitutes for traditional antibiotics, especially in light of rising antibiotic resistance .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Strain |

|---|---|---|

| Diethyl Benzylphosphonate | 12 | E. coli K12 |

| 3,5-Difluorobenzylphosphonate | 8 | E. coli R2-R4 |

| Other Derivatives | Varies | Various Pathogens |

Anticancer Properties

This compound has also been studied for its anticancer activity. A series of acylated α-hydroxy-benzylphosphonates showed moderate cytostatic effects across multiple cancer cell lines, including breast and prostate cancers. Notably, some derivatives displayed enhanced toxicity against multidrug-resistant cancer cell lines .

Table 2: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Acylated α-Hydroxy-Benzylphosphonate | MDA-MB-231 (Breast Cancer) | 25 |

| Acylated α-Hydroxy-Benzylphosphonate | PC-3 (Prostate Cancer) | 30 |

| Acylated α-Hydroxy-Benzylphosphonate | HT-29 (Colon Cancer) | 20 |

Materials Science

In materials science, this compound is explored as a flame retardant additive. Its phosphorus content contributes to the flame-retardant properties of polymers, making it suitable for applications in coatings and plastics .

Key Findings:

- Flame Retardancy: Compounds containing phosphorus, including this compound, have shown effectiveness in both gas and condensed phases during combustion tests .

Case Study 1: Antimicrobial Efficacy

A study evaluated various this compound derivatives against clinical strains of E. coli. The findings indicated that certain modifications to the phenyl ring significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future drug development efforts .

Case Study 2: Anticancer Activity

In a comprehensive screening of phosphonates against eight tumor cell lines, acylated derivatives of this compound demonstrated promising cytotoxic effects, particularly against drug-resistant strains. This highlights the potential for these compounds in developing new cancer therapies .

Mecanismo De Acción

The mechanism by which dimethyl benzylphosphonate exerts its effects varies depending on its application. In antimicrobial research, it is believed to interact with bacterial DNA, altering its topology and inhibiting replication . In other contexts, it may act as a ligand, binding to specific enzymes or receptors and modulating their activity.

Comparación Con Compuestos Similares

Diethyl benzylphosphonate: Similar in structure but with ethyl groups instead of methyl groups.

Benzylphosphonic acid: Lacks the ester groups present in dimethyl benzylphosphonate.

Phenylphosphonates: Contain a phenyl group instead of a benzyl group.

Uniqueness: this compound is unique due to its specific reactivity profile and the presence of methyl ester groups, which influence its solubility and reactivity compared to its analogs .

Actividad Biológica

Dimethyl benzylphosphonate (DBP) is a phosphonate compound that has garnered interest due to its potential biological activities, particularly in the realm of cancer research and antimicrobial applications. This article explores the biological activity of DBP, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its phosphonate group attached to a benzyl moiety. Its general structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer properties of DBP derivatives. In a study published in Molecules, various derivatives of dimethyl α-hydroxy-benzylphosphonates were tested against multiple tumor cell lines, including breast, prostate, lung, and colon cancers. The results indicated that certain compounds exhibited moderate cytostatic effects at a concentration of 50 µM.

Table 1: Cytostatic Effects of Dimethyl α-Hydroxy-Benzylphosphonates

| Compound | Cell Line | Cytostatic Effect (%) |

|---|---|---|

| 1a | MDA-MB-231 (Breast) | 29.7 ± 4.7 |

| 4d | A431 (Epidermoid Carcinoma) | 36.1 ± 2.3 |

| 2d | HT-29 (Colon) | 33.0 ± 2.4 |

| 3a | Ebc-1 (Lung) | 36.8 ± 1.9 |

| 4c | A2058 (Melanoma) | 40.8 ± 4.8 |

The study found that the introduction of acyloxy groups increased the cytotoxicity against multidrug-resistant cancer cell lines, suggesting that structural modifications can enhance therapeutic efficacy .

The mechanism by which DBP exerts its anticancer effects appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of substituents on the phenyl ring significantly influenced the activity; for instance, trifluoromethyl substitutions increased toxicity against certain cancer lines .

Case Study: Multidrug Resistance

A notable finding from the research indicated that some DBP analogues were effective against multidrug-resistant cell lines, which typically evade conventional chemotherapeutics via P-glycoprotein-mediated drug extrusion. The study utilized tariquidar, a P-glycoprotein inhibitor, to assess the role of this efflux pump in the observed hypersensitivity of certain cell lines .

Antimicrobial Activity

Beyond its anticancer properties, DBP has also been evaluated for its antimicrobial potential. Research has shown that derivatives of dimethyl benzylphosphonates exhibit significant activity against various bacterial strains.

Table 2: Antimicrobial Activity of Dimethyl Benzylphosphonates

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DBP Derivative A | K12 | 32 µg/mL |

| DBP Derivative B | R2 | 16 µg/mL |

Preliminary studies indicate that these compounds may be effective against both Gram-positive and Gram-negative bacteria, suggesting their potential utility in treating infections caused by resistant strains .

Propiedades

IUPAC Name |

dimethoxyphosphorylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13O3P/c1-11-13(10,12-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNYTKJCHFEIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308260 | |

| Record name | Dimethyl benzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-47-7 | |

| Record name | Dimethyl P-(phenylmethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl benzylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl benzylphosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl benzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is dimethyl benzylphosphonate utilized in organic synthesis?

A1: this compound serves as a valuable reagent for constructing various molecules. For instance, it acts as a nucleophile in palladium-catalyzed reactions with benzyl carbonates, yielding dimethyl benzylphosphonates. [] This methodology offers a practical approach to forming carbon-phosphorus bonds, crucial for synthesizing organophosphorus compounds with diverse applications. Additionally, the carbanion generated from this compound reacts with carbonyl compounds, leading to the formation of trans-diaryl-substituted ethylenes. [, , ] This reaction provides a valuable synthetic route to access these important structural motifs.

Q2: How does the presence of a hydroxyl group influence the reactivity of phosphorus compounds in palladium-catalyzed reactions?

A3: Density functional theory (DFT) calculations have revealed the crucial role of the hydroxyl group in palladium-catalyzed ortho-olefination reactions involving phosphorus compounds. [] Specifically, in reactions utilizing methyl hydrogen benzylphosphonates, the hydroxyl group significantly impacts multiple steps of the catalytic cycle, including C-H bond activation, transmetalation, reductive elimination, and catalyst recycling. [] It stabilizes intermediates and transition states via intramolecular hydrogen bonding and acts as a proton donor. This proton transfer facilitates the removal of the acetate ligand, enabling the catalytic cycle to proceed efficiently. [] Interestingly, this explains why dimethyl benzylphosphonates, lacking the crucial hydroxyl group, show reduced reactivity in these reactions. []

Q3: Are there any examples of unusual reactions involving this compound?

A4: this compound exhibits intriguing reactivity with 6-bromo-1,2-naphthoquinone. [] While the specific details of this reaction are not elaborated upon in the provided abstract, it highlights the potential for this compound to engage in transformations beyond typical substitution and addition reactions, prompting further investigation into its chemical versatility.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.